[3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfamate
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Overview
Description
1-(2,3-DICHLOROPROPOXY)-3-[METHYL(SULFONATO)AMINO]PROPAN-2-OL is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-DICHLOROPROPOXY)-3-[METHYL(SULFONATO)AMINO]PROPAN-2-OL typically involves multiple steps, starting from readily available precursors. The process may include:
Chlorination: Introduction of chlorine atoms to the propoxy group.
Amination: Incorporation of the methyl(sulfonato)amino group.
Hydroxylation: Addition of a hydroxyl group to the propan-2-ol backbone.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-DICHLOROPROPOXY)-3-[METHYL(SULFONATO)AMINO]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
1-(2,3-DICHLOROPROPOXY)-3-[METHYL(SULFONATO)AMINO]PROPAN-2-OL has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-DICHLOROPROPOXY)-3-[METHYL(SULFONATO)AMINO]PROPAN-2-OL involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.
Interact with Cellular Components: Alter cell membrane properties or intracellular signaling.
Comparison with Similar Compounds
1-(2,3-DICHLOROPROPOXY)-3-AMINOPROPAN-2-OL: Lacks the methyl(sulfonato) group.
1-(2,3-DICHLOROPROPOXY)-3-[METHYLAMINO]PROPAN-2-OL: Lacks the sulfonato group.
Uniqueness: 1-(2,3-DICHLOROPROPOXY)-3-[METHYL(SULFONATO)AMINO]PROPAN-2-OL is unique due to the presence of both the dichloropropoxy and methyl(sulfonato)amino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14Cl2NO5S- |
---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
N-[3-(2,3-dichloropropoxy)-2-hydroxypropyl]-N-methylsulfamate |
InChI |
InChI=1S/C7H15Cl2NO5S/c1-10(16(12,13)14)3-7(11)5-15-4-6(9)2-8/h6-7,11H,2-5H2,1H3,(H,12,13,14)/p-1 |
InChI Key |
VFUPRVHWQUKNNB-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC(COCC(CCl)Cl)O)S(=O)(=O)[O-] |
Origin of Product |
United States |
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